1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione
Overview
Description
1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione is an organic compound with the molecular formula C26H34O4 and a molecular weight of 410.55 g/mol . This compound is known for its high thermal stability and solubility, making it a valuable intermediate in organic synthesis . It is commonly used in the preparation of materials and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione typically involves the reaction of phenol with bromoacetyl bromide under basic conditions to form 1,2-bis(3-bromophenyl)ethane-1,2-dione. This intermediate is then subjected to Ullmann condensation with hexanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted aromatic compounds .
Scientific Research Applications
1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress modulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione: Similar in structure but with octyloxy groups instead of hexyloxy groups.
1,2-Bis(3-(methoxy)phenyl)ethane-1,2-dione: Contains methoxy groups, leading to different solubility and reactivity properties.
Uniqueness
1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione is unique due to its specific hexyloxy substituents, which confer distinct solubility and thermal stability properties. These characteristics make it particularly useful in applications requiring high-performance materials .
Properties
IUPAC Name |
1,2-bis(3-hexoxyphenyl)ethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O4/c1-3-5-7-9-17-29-23-15-11-13-21(19-23)25(27)26(28)22-14-12-16-24(20-22)30-18-10-8-6-4-2/h11-16,19-20H,3-10,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOQUVOSOCOHQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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